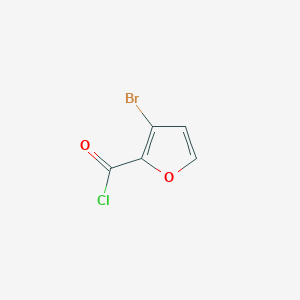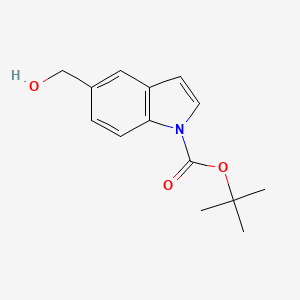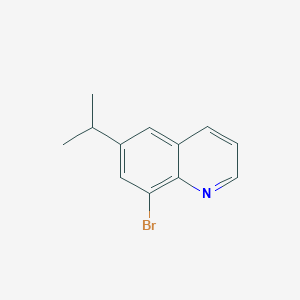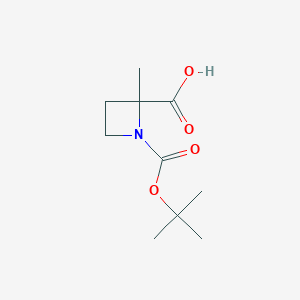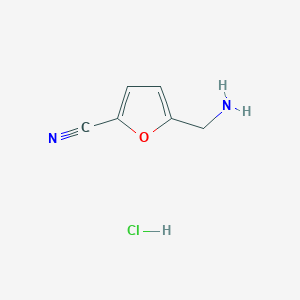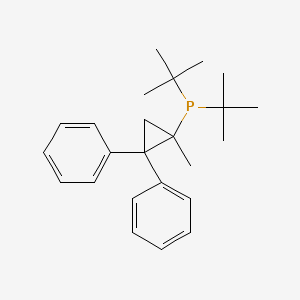
ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane
Vue d'ensemble
Description
Applications De Recherche Scientifique
ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane has a wide range of applications in scientific research, including:
- Chemistry : Used as a ligand in coordination chemistry to enhance catalytic activities.
- Biology : Facilitates the synthesis of bioactive compounds.
- Medicine : Used in the development of pharmaceuticals and therapeutic agents.
- Industry : Employed in the synthesis of polymers and other industrial chemicals .
Orientations Futures
Mécanisme D'action
Target of Action
cBRIDP, also known as Di-tert-butyl (2,2-diphenyl-1-methyl-1-cyclopropyl)phosphine or Mo-Phos , is a monophosphine ligand primarily used in palladium-catalyzed coupling reactions . Its primary target is the palladium metal center in these reactions .
Mode of Action
cBRIDP interacts with its target by coordinating to the palladium center, thereby stabilizing it and modulating its reactivity . This interaction facilitates the formation of complex structures with various metals, enhancing catalytic activities in a range of chemical reactions .
Biochemical Pathways
The primary biochemical pathway affected by cBRIDP is the cross-coupling reaction pathway. This includes the Miyaura-Suzuki, Buchwald-Hartwig, Sonogashira, Heck, aryl etherification, and carbonylation reactions . The downstream effects of these reactions include the formation of new carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of various organic compounds .
Pharmacokinetics
Its impact on the bioavailability of the resulting compounds would be determined by the efficiency and selectivity of the catalytic reactions it facilitates .
Result of Action
The molecular and cellular effects of cBRIDP’s action are seen in the products of the catalytic reactions it facilitates. For example, in the Suzuki-Miyaura coupling of aryl boronic acids, cBRIDP enables the formation of biaryl compounds . Similarly, in the Buchwald-Hartwig amination reaction, it aids in the formation of aryl amines .
Action Environment
The action, efficacy, and stability of cBRIDP can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the solvent used can all affect the efficiency of the catalytic reactions . Moreover, cBRIDP is air sensitive and should be stored in a cold environment .
Analyse Biochimique
Biochemical Properties
cBRIDP plays a crucial role in biochemical reactions, particularly in the synthesis of propargylamines. It interacts with various enzymes and proteins during these reactions. For instance, cBRIDP is known to facilitate the cross-coupling reaction between aryl chlorides and magnesium, which is essential for the formation of propargylamines . The nature of these interactions involves the activation of aryl chlorides and the subsequent formation of carbon-carbon bonds, which are critical for the synthesis process.
Cellular Effects
The effects of cBRIDP on various types of cells and cellular processes are profound. cBRIDP influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, cBRIDP has been observed to modulate the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, cBRIDP can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, cBRIDP exerts its effects through specific binding interactions with biomolecules. It acts as a catalyst in the cross-coupling reaction, facilitating the formation of carbon-carbon bonds between aryl chlorides and magnesium . This catalytic activity is crucial for the synthesis of propargylamines. Furthermore, cBRIDP can inhibit or activate certain enzymes involved in the reaction, thereby influencing the overall efficiency and outcome of the process.
Temporal Effects in Laboratory Settings
The effects of cBRIDP over time in laboratory settings have been studied extensively. cBRIDP is known for its stability and resistance to degradation, making it a reliable compound for long-term studies . In in vitro and in vivo studies, cBRIDP has shown consistent effects on cellular function, with minimal degradation over time. This stability is essential for ensuring reproducible results in biochemical experiments.
Dosage Effects in Animal Models
The effects of cBRIDP vary with different dosages in animal models. At lower doses, cBRIDP has been observed to facilitate the synthesis of propargylamines without causing any adverse effects . At higher doses, cBRIDP can exhibit toxic effects, including disruptions in cellular metabolism and gene expression. These threshold effects highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential toxicity.
Metabolic Pathways
cBRIDP is involved in several metabolic pathways, particularly those related to the synthesis of propargylamines. It interacts with enzymes and cofactors that are essential for the cross-coupling reaction between aryl chlorides and magnesium . These interactions can influence metabolic flux and metabolite levels, thereby affecting the overall metabolic profile of cells.
Transport and Distribution
Within cells and tissues, cBRIDP is transported and distributed through specific transporters and binding proteins. These interactions ensure the proper localization and accumulation of cBRIDP in target cells and tissues . The transport and distribution of cBRIDP are critical for its effective functioning in biochemical reactions.
Subcellular Localization
The subcellular localization of cBRIDP plays a significant role in its activity and function. cBRIDP is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization is essential for the compound to exert its effects on biochemical reactions and cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane involves a cross-coupling reaction between aryl chlorides and magnesium, which can be carried out in situ. This method is more environmentally friendly than traditional methods as it does not require the use of toxic reagents like N-methylmorpholine N-oxide . The reaction typically proceeds under mild conditions, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, this compound is produced using a combination of palladium-catalyzed cross-coupling reactions. The process involves the use of bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate and allylpalladium(II) chloride dimer as catalysts . The reaction is carried out in an aqueous micellar medium, which enhances the solubility of the reagents and improves the overall yield .
Analyse Des Réactions Chimiques
Types of Reactions
ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane undergoes various types of reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The compound is suitable for several coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
These reactions typically require the use of palladium or rhodium catalysts and proceed under mild to moderate conditions .
Major Products Formed
The major products formed from these reactions include various substituted arylamines, which are key structural cores of bioactive natural or synthetic products and organic materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- vBRIDP
- RockPhos
- HandaPhos
- t-BuDavePhos
- tBuBrettPhos
- AlPhos
- SPhos
Uniqueness
Compared to similar compounds, ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane offers higher yields and selectivity for aromatic hydrocarbons. It also produces light emission during reductive elimination, making it desirable for chemiluminescent applications such as agrochemical detection or medical imaging .
Propriétés
IUPAC Name |
ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33P/c1-21(2,3)25(22(4,5)6)23(7)18-24(23,19-14-10-8-11-15-19)20-16-12-9-13-17-20/h8-17H,18H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLPJDVGNRHGJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619922 | |
| Record name | Di-tert-butyl(1-methyl-2,2-diphenylcyclopropyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742103-27-1 | |
| Record name | Di-tert-butyl(1-methyl-2,2-diphenylcyclopropyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Methyl-2,2-diphenylcyclopropyl)[bis(2-methyl-2-propanyl)]phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural features of cBRIDP and how do they contribute to its effectiveness as a ligand in palladium-catalyzed reactions?
A1: cBRIDP, or 2,2-diphenylcyclopropylphosphine, possesses a unique structure that contributes to its efficacy in palladium catalysis [, ].
- Electron-rich Phosphorus Center: The cyclopropyl group directly attached to the phosphorus atom is highly electron-donating. This electronic property enhances the rate of oxidative addition, a crucial step in many palladium-catalyzed coupling reactions, by increasing the electron density on the palladium center and facilitating the insertion of palladium into carbon-halogen bonds [, ].
- Steric Hindrance: The two phenyl groups on the cyclopropyl ring provide significant steric bulk around the phosphorus atom. This steric hindrance promotes reductive elimination, another key step in catalytic cycles, by facilitating the release of the coupled product from the palladium center [, ].
Q2: The provided research mentions both vBRIDP and cBRIDP. What are the key differences between these two ligands and how do they impact their catalytic performance?
A2: vBRIDP, or 2,2-diphenylvinylphosphine, and cBRIDP, or 2,2-diphenylcyclopropylphosphine, are structurally similar phosphine ligands that differ in the ring system directly attached to the phosphorus atom.
Q3: The research highlights the application of cBRIDP in the synthesis of N-(Hetero)arylcarbazoles. What makes this synthetic approach advantageous and what are the potential applications of these compounds?
A3: The use of cBRIDP as a ligand in palladium-catalyzed coupling reactions offers a highly efficient route to N-(Hetero)arylcarbazoles []. The described method employs readily available starting materials, (Hetero)aryl chlorides, and N-Carbazolylmagnesium Chloride, and proceeds under mild reaction conditions with short reaction times []. The reaction exhibits high selectivity, even differentiating between bromo and chloro substituents on the aromatic ring, and provides high yields of the desired N-(Hetero)arylcarbazole products [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(Benzyloxy)carbonyl]amino}-2-cyclopentylacetic acid](/img/structure/B1288862.png)
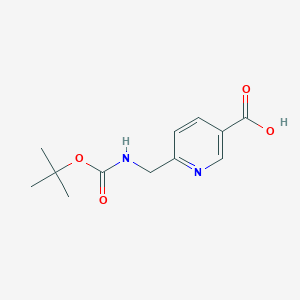
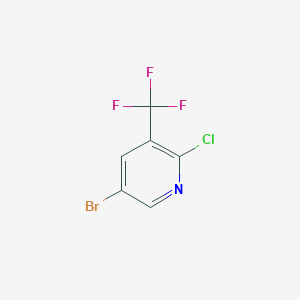
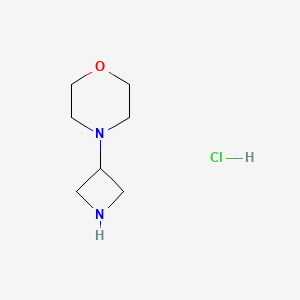
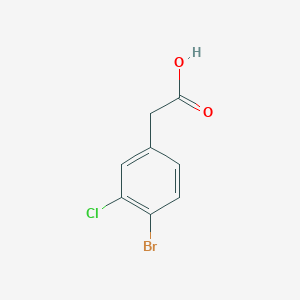
![(5-Bromo-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1288876.png)
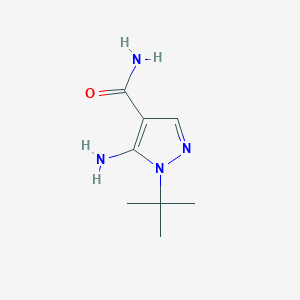
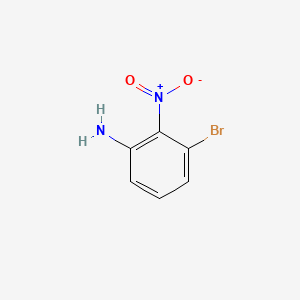
![2-Hydrazinylthiazolo[4,5-c]pyridine](/img/structure/B1288880.png)
